molecular formula C11H8ClN B231302 (Z)-(2-Chloroindan-1-ylidene)acetonitrile

(Z)-(2-Chloroindan-1-ylidene)acetonitrile

Cat. No. B231302
M. Wt: 189.64 g/mol
InChI Key: XXMYJIWLVOGMKK-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-(2-Chloroindan-1-ylidene)acetonitrile, also known as CIAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CIAN is a small molecule that belongs to the class of indanone derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (Z)-(2-Chloroindan-1-ylidene)acetonitrile is not fully understood, but several studies have suggested that it acts by inhibiting key enzymes involved in various biological processes. For example, (Z)-(2-Chloroindan-1-ylidene)acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. This results in a decrease in inflammation and pain.
(Z)-(2-Chloroindan-1-ylidene)acetonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of various proteins involved in cell survival and proliferation, ultimately resulting in cell death. In addition, (Z)-(2-Chloroindan-1-ylidene)acetonitrile has been shown to protect neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of various antioxidant genes.
Biochemical and Physiological Effects:
(Z)-(2-Chloroindan-1-ylidene)acetonitrile has been shown to have several biochemical and physiological effects in various biological systems. It has been reported to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. This results in a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
In addition, (Z)-(2-Chloroindan-1-ylidene)acetonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of various proteins involved in cell survival and proliferation, ultimately resulting in cell death. (Z)-(2-Chloroindan-1-ylidene)acetonitrile has also been shown to protect neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of various antioxidant genes.

Advantages and Limitations for Lab Experiments

(Z)-(2-Chloroindan-1-ylidene)acetonitrile has several advantages for lab experiments, including its small size, unique chemical structure, and potential therapeutic applications. However, there are also some limitations associated with its use in the laboratory. For example, the synthesis of (Z)-(2-Chloroindan-1-ylidene)acetonitrile is a multi-step process that requires several reagents and a moderate yield. In addition, the mechanism of action of (Z)-(2-Chloroindan-1-ylidene)acetonitrile is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (Z)-(2-Chloroindan-1-ylidene)acetonitrile. One area of interest is the development of (Z)-(2-Chloroindan-1-ylidene)acetonitrile-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of (Z)-(2-Chloroindan-1-ylidene)acetonitrile-based drugs for the treatment of cancer. Studies have shown that (Z)-(2-Chloroindan-1-ylidene)acetonitrile has potent anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent.
In addition, future research could focus on the mechanism of action of (Z)-(2-Chloroindan-1-ylidene)acetonitrile and its effects on various biological systems. This could lead to a better understanding of its potential therapeutic applications and help to design more effective drugs based on its chemical structure.
Conclusion:
In conclusion, (Z)-(2-Chloroindan-1-ylidene)acetonitrile is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. Its unique chemical structure and potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (Z)-(2-Chloroindan-1-ylidene)acetonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2,3-dihydro-1H-indene-1-carbonitrile. This intermediate is then treated with an acid catalyst to yield (Z)-(2-chloroindan-1-ylidene)acetonitrile. The overall yield of this process is moderate, and several modifications have been proposed to improve the efficiency of the reaction.

Scientific Research Applications

(Z)-(2-Chloroindan-1-ylidene)acetonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Several studies have reported the ability of (Z)-(2-Chloroindan-1-ylidene)acetonitrile to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. This makes (Z)-(2-Chloroindan-1-ylidene)acetonitrile a promising candidate for the development of anti-inflammatory drugs.
In addition, (Z)-(2-Chloroindan-1-ylidene)acetonitrile has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. (Z)-(2-Chloroindan-1-ylidene)acetonitrile has also been shown to protect neurons from oxidative stress and prevent neurodegeneration, making it a potential therapeutic agent for neurodegenerative diseases.

properties

Product Name

(Z)-(2-Chloroindan-1-ylidene)acetonitrile

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

(2Z)-2-(2-chloro-2,3-dihydroinden-1-ylidene)acetonitrile

InChI

InChI=1S/C11H8ClN/c12-11-7-8-3-1-2-4-9(8)10(11)5-6-13/h1-5,11H,7H2/b10-5-

InChI Key

XXMYJIWLVOGMKK-YHYXMXQVSA-N

Isomeric SMILES

C1C(/C(=C\C#N)/C2=CC=CC=C21)Cl

SMILES

C1C(C(=CC#N)C2=CC=CC=C21)Cl

Canonical SMILES

C1C(C(=CC#N)C2=CC=CC=C21)Cl

Origin of Product

United States

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